N-[4-(furan-2-yl)butan-2-yl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N~7~-[3-(2-FURYL)-1-METHYLPROPYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-[3-(2-FURYL)-1-METHYLPROPYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves the annulation of a pyrimidine moiety to a triazole ring. This can be achieved through various synthetic routes, including the use of cyclization reactions and condensation reactions . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N~7~-[3-(2-FURYL)-1-METHYLPROPYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N7-[3-(2-FURYL)-1-METHYLPROPYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor by binding to the active sites of these targets, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-: Known for its biological activities and used in various pharmaceutical applications.
6h-pyrido[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-one: Another compound with similar structural features and biological activities.
Uniqueness
N~7~-[3-(2-FURYL)-1-METHYLPROPYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Properties
Molecular Formula |
C20H19N5O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[4-(furan-2-yl)butan-2-yl]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C20H19N5O2/c1-14(9-10-16-8-5-11-27-16)23-19(26)18-12-17(15-6-3-2-4-7-15)24-20-21-13-22-25(18)20/h2-8,11-14H,9-10H2,1H3,(H,23,26) |
InChI Key |
UQFSBBXJPTZZOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CO1)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4 |
Origin of Product |
United States |
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